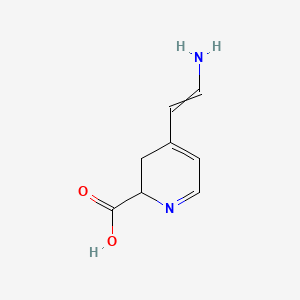![molecular formula C13H19N5O10S B564181 (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-94-7](/img/structure/B564181.png)
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a useful research compound. Its molecular formula is C13H19N5O10S and its molecular weight is 437.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid involves several key steps. The compound is typically synthesized through a series of chemical reactions that include the formation of a beta-lactam ring, which is characteristic of monobactams . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria that naturally produce the antibiotic. The fermentation broth is then subjected to various purification steps to isolate and purify the antibiotic .
化学反应分析
Types of Reactions
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the chemical structure of the antibiotic.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their antibacterial properties or to study their chemical behavior .
科学研究应用
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of monobactams and to develop new synthetic methods for beta-lactam antibiotics.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: this compound is studied for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
作用机制
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the formation of the cell wall, leading to the disruption of bacterial growth and ultimately causing cell death. The molecular targets of this antibiotic include penicillin-binding proteins, which are essential for cell wall synthesis .
相似化合物的比较
Similar Compounds
Similar compounds to (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid include other monobactams such as aztreonam and tigemonam. These compounds share a similar beta-lactam ring structure and mechanism of action .
Uniqueness
What sets this compound apart from other monobactams is its unique chemical structure, which includes a dehydroasparagine residue. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
108065-94-7 |
|---|---|
分子式 |
C13H19N5O10S |
分子量 |
437.38 |
IUPAC 名称 |
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C13H19N5O10S/c1-5(15-12(24)8(20)4-19)10(22)16-6(2-9(14)21)11(23)17-7-3-18(13(7)25)29(26,27)28/h2,5,7-8,19-20H,3-4H2,1H3,(H2,14,21)(H,15,24)(H,16,22)(H,17,23)(H,26,27,28)/b6-2+/t5-,7-,8+/m1/s1 |
InChI 键 |
TXLOYBYUSQMOIL-RZSWNVQPSA-N |
SMILES |
CC(C(=O)NC(=CC(=O)N)C(=O)NC1CN(C1=O)S(=O)(=O)O)NC(=O)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


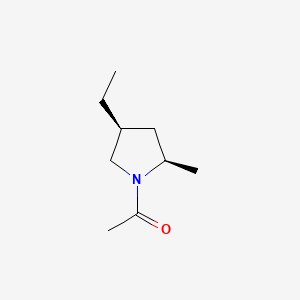
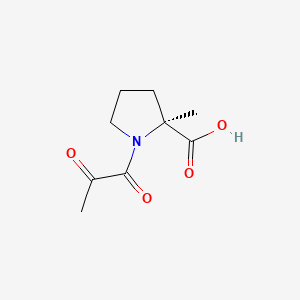
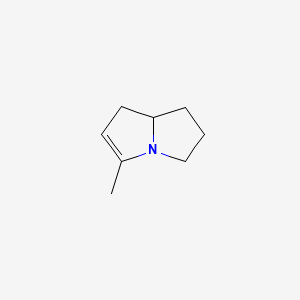

![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)
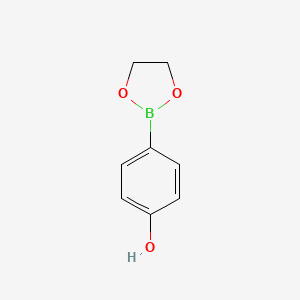
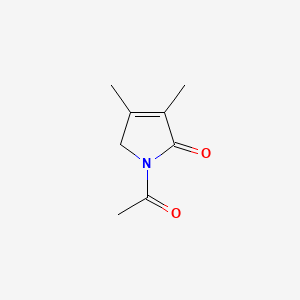

![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)
